1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester
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Overview
Description
1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the use of palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions . For instance, the reaction of 5-bromo-2-methyl-1H-indole-3-carboxylic acid ethyl ester with potassium hydroxide in N,N-dimethyl-formamide at 0°C, followed by the addition of methyl iodide, can yield the desired compound .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester undergoes various types of reactions, including:
Oxidation: Indole derivatives can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert indole derivatives to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include oxindoles, indolines, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-Indole-3-Carboxylic Acid Methyl Ester: Another indole derivative with similar biological activities.
Indole-5-Carboxylic Acid: Known for its use in the synthesis of electroactive polymer films.
Uniqueness
1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the phenylmethyl ester group can enhance its binding affinity to certain receptors and its overall stability .
Properties
CAS No. |
295778-39-1 |
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Molecular Formula |
C16H12BrNO2 |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
benzyl 5-bromoindole-1-carboxylate |
InChI |
InChI=1S/C16H12BrNO2/c17-14-6-7-15-13(10-14)8-9-18(15)16(19)20-11-12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
OXGRKLRYMJPWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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